molecular formula C22H16ClF3N4O3 B12982047 N-(3-Chloro-5-methoxyphenyl)-5-methyl-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide

N-(3-Chloro-5-methoxyphenyl)-5-methyl-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B12982047
M. Wt: 476.8 g/mol
InChI Key: LKAQAPUYUHIDDE-UHFFFAOYSA-N
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Description

N-(3-Chloro-5-methoxyphenyl)-5-methyl-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloro-methoxyphenyl group, and a pyrazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-5-methoxyphenyl)-5-methyl-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. One common method includes the condensation of 3-chloro-5-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-methoxyphenyl)-5-methyl-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-Chloro-5-methoxyphenyl)-5-methyl-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-methoxyphenyl)-5-methyl-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular pathways. For example, it could inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-5-methoxyphenyl)-5-methyl-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C22H16ClF3N4O3

Molecular Weight

476.8 g/mol

IUPAC Name

N-(3-chloro-5-methoxyphenyl)-5-methyl-7-oxo-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H16ClF3N4O3/c1-11-16(20(31)28-14-8-13(23)9-15(10-14)33-2)21(32)30-19(27-11)17(12-6-4-3-5-7-12)18(29-30)22(24,25)26/h3-10,29H,1-2H3,(H,28,31)

InChI Key

LKAQAPUYUHIDDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=C(N2)C(F)(F)F)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)Cl)OC

Origin of Product

United States

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